![molecular formula C14H17N3O2S B2885237 N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 212074-68-5](/img/structure/B2885237.png)
N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide, also known as EMA401, is a novel drug candidate that has been developed for the treatment of chronic pain. Chronic pain is a debilitating condition that affects millions of people worldwide and is often resistant to current treatments. EMA401 is a non-opioid drug that targets a specific receptor in the nervous system, making it a promising alternative to traditional pain medications.
Scientific Research Applications
Pharmacological Potential
- The compound and its derivatives have been explored for their pharmacological potential, including toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. For instance, certain heterocyclic derivatives have shown moderate inhibitory effects across assays related to epidermal growth factor receptor (EGFR), tubulin, and enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), indicating potential for anti-tumor and anti-inflammatory applications (M. Faheem, 2018).
Coordination Chemistry
- Research has also delved into the synthesis and characterization of coordination complexes derived from pyrazole-acetamide derivatives. These studies have contributed to understanding the self-assembly processes influenced by hydrogen bonding and the antioxidant activity of these compounds, indicating potential applications in developing novel antioxidants (K. Chkirate et al., 2019).
Biological Activities
- Novel derivatives have been synthesized and evaluated for their antinociceptive pharmacology, demonstrating significant actions in models of inflammatory pain and suggesting potential utility for treatment of pain states (F. Porreca et al., 2006).
- Another area of interest is the design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors, offering a molecular probe to determine the therapeutic potential of GLS inhibition and pointing towards applications in cancer therapy (K. Shukla et al., 2012).
- The compound's derivatives have also been synthesized and tested against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, displaying strong activity and suggesting potential as antiprotozoal agents (J. Pérez‐Villanueva et al., 2013).
Antimicrobial Agents
- Research into N-substituted derivatives has shown potential antimicrobial activity, highlighting the compound's relevance in addressing microbial resistance (A. Rehman et al., 2016).
- Another study focused on the chemoselective acetylation of 2-aminophenol, aiming for the synthesis of intermediates crucial for antimalarial drugs, showing the compound's role in facilitating the development of malaria treatments (Deepali B Magadum & G. Yadav, 2018).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-3-19-12-6-4-11(5-7-12)16-13(18)10-20-14-15-8-9-17(14)2/h4-9H,3,10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGXGVDUOVUKLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

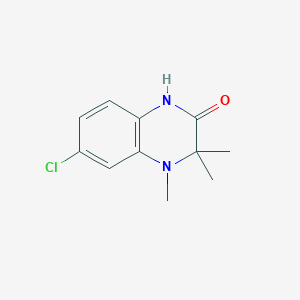


![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2885160.png)
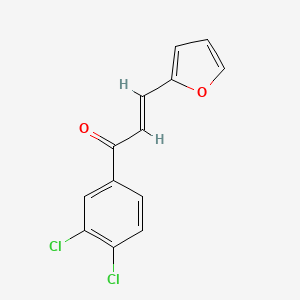
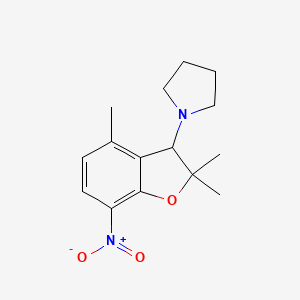




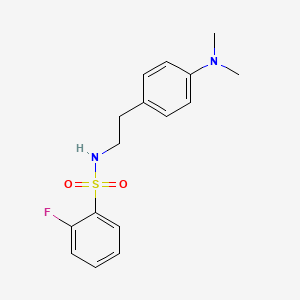
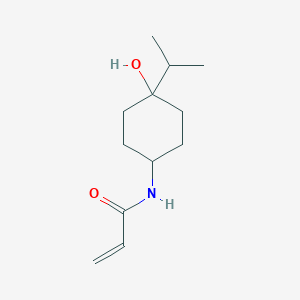
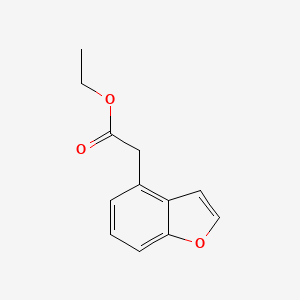
![2-benzylsulfanyl-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2885177.png)